2-Chloro-5-isopropylpyridin-4-amine
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Overview
Description
2-Chloro-5-isopropylpyridin-4-amine is a chemical compound with the CAS Number: 1381935-97-2 . It has a molecular weight of 170.64 and its IUPAC name is 2-chloro-5-isopropyl-4-pyridinamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H11ClN2/c1-5(2)6-4-11-8(9)3-7(6)10/h3-5H,1-2H3,(H2,10,11) . This code provides a specific representation of the molecular structure of the compound.Scientific Research Applications
Chemical Synthesis and Catalysis
2-Chloro-5-isopropylpyridin-4-amine is involved in various chemical synthesis processes. For instance, it is used in the regioselective amination of di- and trichloropyrimidines, producing 2-substituted products efficiently (Smith & Buchwald, 2016). Moreover, its involvement in the selective amination of polyhalopyridines catalyzed by a palladium-Xantphos complex leads to high yields and excellent chemoselectivity (Ji, Li & Bunnelle, 2003).
Pharmaceutical and Medicinal Chemistry
In pharmaceutical research, this compound plays a role in the development of new compounds. For example, its reaction with other chemicals results in the formation of structures like N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-X-amines, which are fully characterized and have potential applications in medicine (Koutentis, Koyioni & Michaelidou, 2011).
Polymer Chemistry
The compound is also significant in polymer chemistry. For example, it is used in the synthesis of N-Alkyl-4-chloro-2-pyridine carboxamides, with applications in creating specific polymer structures (Qing-cai, 2011).
Inorganic Chemistry
In inorganic chemistry, the compound is used in the efficient synthesis of poly(2,6-dimethyl-1,4-phenylene ether) through a catalyst system involving aromatic amine ligands and copper(I) chloride (Kim, Shin, Kim, Kim & Kim, 2018).
Analytical Chemistry
This compound is also used in analytical chemistry, particularly in studies investigating regioselectivity in chemical reactions, such as the displacement reaction of ammonia with bromo-dichloropyrimidine, showcasing its role in understanding chemical reaction pathways (Doulah et al., 2014).
properties
IUPAC Name |
2-chloro-5-propan-2-ylpyridin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-5(2)6-4-11-8(9)3-7(6)10/h3-5H,1-2H3,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCVXDAWPPGEQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(C=C1N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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